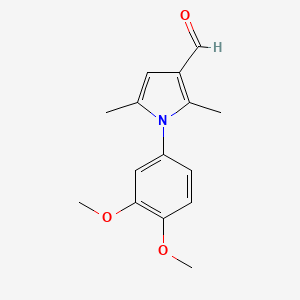

1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Paper describes a one-step synthesis method for 3,4-disubstituted pyrrole-2,5-dicarbaldehydes, which are structurally related to the compound of interest. The synthesis involves the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid, yielding the title compounds in good yield. This method could potentially be adapted for the synthesis of "1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" by choosing appropriate starting materials.

Molecular Structure Analysis

While the exact molecular structure of "this compound" is not discussed, paper provides information on the crystal and molecular structure of a dimethylindium-pyridine-2-carbaldehyde oximate, which includes a pyrrole ring. The indium atoms in this compound are 5-coordinate with a distorted trigonal bipyramidal geometry. Although the central structure differs, the coordination and geometry could offer some parallels to the pyrrole compound .

Chemical Reactions Analysis

Paper discusses the use of a pyrrole derivative, specifically 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, as a derivatization reagent for HPLC analysis of amino acids. This suggests that the aldehyde group on the pyrrole ring can react with primary amino groups under mild conditions. This reactivity could be relevant to the compound "this compound," as it also contains an aldehyde group that may undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not directly reported in the papers. However, paper discusses the synthesis and characterization of a related pyrrole derivative, which was analyzed using various spectroscopic techniques and quantum chemical calculations. These methods could be applied to determine the physical and chemical properties of the compound . Additionally, paper examines hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole, which could suggest that the compound of interest may also form hydrogen-bonded dimers or participate in other intermolecular interactions.

科学的研究の応用

Synthesis and Characterization

Sterically Hindered N-Aryl Pyrroles : N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, similar in structure to 1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, have been synthesized and studied for their enantiomeric properties and barriers to racemization. These studies offer insights into the stereochemical aspects of such compounds (Vorkapić-Furač et al., 1989).

Chalcone Derivatives : Research on pyrrole derivatives, similar to the compound , includes the synthesis of chalcone derivatives like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1 H -pyrrole-2-carboxylate. These studies explore the structural and electronic properties of pyrrole-based compounds (Singh et al., 2014).

Chemical Properties and Reactions

Formylation and Schiff Base Synthesis : The synthesis of 4-(diphenylphosphoryl)-1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a related compound, involves formylation and Schiff base formation, suggesting applications in creating chiral bidentate phosphine ligands (Smaliy et al., 2013).

Photochemical Behavior : The photochemical behavior of some pyrrole derivatives, including compounds structurally similar to this compound, has been studied, shedding light on the photochemical properties and potential applications of these compounds (D’Auria et al., 1997).

Applications in Material Science

Single Molecule Magnets : A study on 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, led to the creation of a {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior, suggesting potential applications in material science and nanotechnology (Giannopoulos et al., 2014).

Ring-Opening Polymerization : Aluminum and zinc complexes supported by pyrrole-based ligands have been synthesized and shown to be effective in the ring-opening polymerization of ɛ-caprolactone, highlighting potential applications in polymer chemistry (Qiao et al., 2011).

特性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10-7-12(9-17)11(2)16(10)13-5-6-14(18-3)15(8-13)19-4/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJYQMDQTVBTJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=C(C=C2)OC)OC)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)

![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2532707.png)

![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532714.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2532715.png)